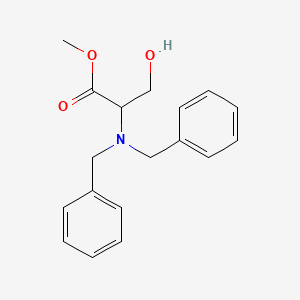

Methyl dibenzyl-L-serinate

Description

Contextualization within the Field of Chiral Amino Acid Derivatives

Chiral amino acid derivatives are fundamental components in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and natural products. Their inherent chirality makes them indispensable starting materials for creating enantiomerically pure molecules, where a specific three-dimensional arrangement of atoms is crucial for biological activity. Within this class of compounds, protected amino acids are of particular importance as they allow for selective reactions at specific sites of the molecule.

Methyl dibenzyl-L-serinate is a derivative of the amino acid L-serine, where the amino group is protected by two benzyl (B1604629) groups and the carboxylic acid is in the form of a methyl ester. This specific combination of protecting groups imparts desirable properties to the molecule, such as increased stability and solubility in organic solvents, facilitating its use in a variety of chemical transformations. The dibenzylamino group is a key feature, influencing the stereochemical outcome of reactions at the adjacent chiral center.

Historical Development and Emerging Significance of Methyl dibenzyl-L-serinate

The protection of amino acids has been a cornerstone of peptide synthesis and the preparation of related compounds for decades. sorbonne-universite.fr The development of various protecting group strategies has been crucial for advancing the field of organic synthesis. The use of benzyl groups for the protection of amines has been a long-standing practice due to their stability under many reaction conditions and their relatively straightforward removal by hydrogenolysis.

The synthesis of N,N-dibenzylated amino acid esters, including Methyl dibenzyl-L-serinate, has been achieved through methods like reductive alkylation. sorbonne-universite.fr For instance, L-serine methyl ester hydrochloride can be reacted with benzaldehyde (B42025) in the presence of a reducing agent to yield Methyl dibenzyl-L-serinate in high yield. sorbonne-universite.fr This method has been shown to be applicable to various amino acid esters with different side chains. sorbonne-universite.fr

The significance of Methyl dibenzyl-L-serinate and related compounds has grown as the demand for enantiomerically pure pharmaceuticals and other complex chiral molecules has increased. Its utility as a precursor for other valuable chiral building blocks, such as N,N-dibenzyl-O-methylsulfonyl serine methyl ester, further underscores its importance. nih.gov This intermediate can react with a range of nucleophiles to produce enantiomerically pure β-amino or α,β-diamino esters, highlighting the versatility of the dibenzyl-L-serinate scaffold. nih.gov

Overview of its Strategic Role as a Versatile Chiral Building Block in Advanced Chemical Synthesis

Methyl dibenzyl-L-serinate serves as a versatile chiral building block due to the presence of multiple reactive sites that can be manipulated selectively. sorbonne-universite.frnih.gov The ester group can be hydrolyzed or reduced, the hydroxyl group of the serine side chain can be activated or replaced, and the dibenzylamino group can be deprotected to reveal the free amine. This array of potential transformations allows for the synthesis of a diverse range of target molecules from a single, readily available chiral precursor.

A key strategic application of Methyl dibenzyl-L-serinate is in the synthesis of optically active β-amino alcohols. sorbonne-universite.frthieme-connect.com These motifs are prevalent in many biologically active compounds and natural products. sorbonne-universite.fr The dibenzylamino group plays a crucial role in directing the stereochemical outcome of reactions, enabling the synthesis of specific stereoisomers.

Furthermore, derivatives of Methyl dibenzyl-L-serinate, such as the corresponding aziridinium (B1262131) ion, have been shown to be valuable intermediates for the synthesis of enantiomerically pure α,β-diamino esters. nih.gov This demonstrates the power of this building block to serve as a linchpin in the assembly of complex, stereochemically defined molecules. The ability to generate such valuable synthetic intermediates from a derivative of a naturally occurring amino acid is a testament to the efficiency and elegance of this synthetic strategy.

Interactive Data Table: Properties of Methyl dibenzyl-L-serinate

| Property | Value | Reference |

| Appearance | Colorless oil | sorbonne-universite.fr |

| Specific Rotation [α]D25 | -121.88 (c 1.38, CHCl3) | sorbonne-universite.fr |

| Infrared (IR) Spectroscopy (neat) | 3228, 1732 cm⁻¹ | sorbonne-universite.fr |

Interactive Data Table: Synthesis of N,N-Dibenzylamino Acid Esters via Reductive Alkylation

| Starting Amino Acid Ester | Product | Yield (%) |

| L-Phenylalanine methyl ester | Methyl N,N-Dibenzyl-L-phenylalaninate | 94 |

| L-Leucine methyl ester hydrochloride | Methyl N,N-Dibenzyl-L-leucinate | - |

| L-Valine methyl ester hydrochloride | Methyl N,N-Dibenzyl-L-valinate | - |

| L-Serine methyl ester hydrochloride | Methyl N,N-Dibenzyl-L-serinate | 91 |

| L-Methionine methyl ester | Methyl N,N-Dibenzyl-L-methioninate | - |

Note: Yields for some compounds were reported as "good" without a specific percentage in the cited source. sorbonne-universite.fr

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO3 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

methyl 2-(dibenzylamino)-3-hydroxypropanoate |

InChI |

InChI=1S/C18H21NO3/c1-22-18(21)17(14-20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17,20H,12-14H2,1H3 |

InChI Key |

VAAGDABRDJFHHK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Dibenzyl L Serinate

Established Preparative Routes for Methyl dibenzyl-L-serinate

The synthesis of Methyl dibenzyl-L-serinate from L-serine typically involves a multi-step process that includes esterification of the carboxylic acid, protection of the amino group, and protection of the hydroxyl group. The sequence of these steps can be varied to optimize yield and purity.

Conventional Esterification Techniques

The initial step in many synthetic routes to Methyl dibenzyl-L-serinate is the esterification of the parent amino acid, L-serine. A common and effective method for this transformation is the Fischer-Speier esterification, which involves treating L-serine with methanol (B129727) in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, as it reacts with methanol to form hydrogen chloride in situ, which then catalyzes the esterification. researchgate.netresearchgate.net

This reaction is typically carried out by suspending L-serine in methanol, followed by the slow addition of thionyl chloride at low temperatures (e.g., 0-10°C). google.com The reaction mixture is then allowed to warm to a moderate temperature (e.g., 35-40°C) and stirred for an extended period (24-48 hours) to ensure complete conversion. google.com The product of this reaction is the hydrochloride salt of L-serine methyl ester, which is often isolated as a white solid after crystallization. google.com The formation of the methyl ester is crucial as it protects the carboxylic acid from participating in subsequent reactions and increases the solubility of the amino acid derivative in organic solvents.

| Parameter | Condition | Reference(s) |

| Starting Material | L-Serine | google.com |

| Reagent | Thionyl chloride in Methanol | researchgate.netresearchgate.netgoogle.com |

| Temperature | 0-10°C (addition), 35-40°C (reaction) | google.com |

| Reaction Time | 24-48 hours | google.com |

| Product | L-Serine methyl ester hydrochloride | google.com |

N-Protection Strategies Utilizing Benzyl (B1604629) Groups

With the methyl ester in hand, the next critical step is the protection of the amino and hydroxyl groups. For Methyl dibenzyl-L-serinate, both functional groups are protected with benzyl groups. The N-dibenzylation can be achieved through several methods, with reductive amination being a prominent strategy.

One plausible, though not explicitly detailed for this specific molecule, route involves a direct N-dibenzylation of the L-serine methyl ester. This would typically be achieved by reacting the amino ester with two or more equivalents of benzyl bromide in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Alternatively, a two-step reductive amination process can be employed. This involves the reaction of L-serine methyl ester with benzaldehyde (B42025) to form an intermediate N-benzylidene imine. This imine can then be reduced in situ to the secondary amine, N-benzyl-L-serine methyl ester. Common reducing agents for this transformation include sodium borohydride (B1222165) or sodium cyanoborohydride. organic-chemistry.org To achieve N-dibenzylation, this process would be repeated with a second equivalent of benzaldehyde and a reducing agent. The bulky nature of the N,N-dibenzyl group can efficiently direct the stereochemistry of subsequent reactions. aalto.fi

The hydroxyl group is typically protected as a benzyl ether. This is often accomplished by treating the N-protected serine derivative with benzyl bromide in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF). chemicalbook.com The order of these protection steps (N-benzylation and O-benzylation) can be critical to avoid side reactions and may require optimization. For instance, O-benzylation might be performed on an N-protected intermediate before proceeding to the final N-benzylation step.

| Strategy | Reagents | Key Features | Reference(s) |

| Direct Alkylation | Benzyl bromide, Base | Direct attachment of benzyl groups. | - |

| Reductive Amination | Benzaldehyde, Reducing Agent (e.g., NaBH₃CN) | Forms an imine intermediate followed by reduction. | organic-chemistry.org |

| O-Benzylation | Benzyl bromide, NaH, DMF | Forms a stable benzyl ether protecting group. | chemicalbook.com |

Optimization of Reaction Conditions for Scalable Synthesis

For the large-scale production of Methyl dibenzyl-L-serinate, optimization of reaction conditions is crucial to maximize yield, minimize costs, and ensure safety and sustainability. Key parameters for optimization include the choice of solvents, reagents, reaction times, and purification methods.

For the benzylation steps, phase-transfer catalysis could be a viable strategy for scaling up, as it can enhance reaction rates and avoid the need for strictly anhydrous conditions. The choice of base and solvent is also critical to prevent side reactions such as racemization.

A study on the gram-scale preparation of a related compound, droxidopa, which involves syn-β-hydroxy α-dibenzylamino esters, highlights the feasibility of scaling up reactions involving N,N-dibenzylated amino acid derivatives. acs.org The purification of the final product would likely involve column chromatography to remove any mono-benzylated or unreacted starting materials, followed by crystallization to obtain a high-purity product.

Advanced and Sustainable Synthesis Methodologies

While conventional methods are established, there is a growing interest in developing more advanced and sustainable routes to chiral molecules like Methyl dibenzyl-L-serinate. These approaches aim to improve enantioselectivity, reduce waste, and operate under milder conditions.

Chemoenzymatic Approaches to Enantiopure Methyl dibenzyl-L-serinate

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical transformations. While no specific chemoenzymatic route to Methyl dibenzyl-L-serinate has been reported, the application of enzymes in the synthesis of protected amino acids is a well-established field.

Lipases are known to catalyze the esterification and transesterification of amino acids. nih.gov A lipase (B570770) could potentially be used for the initial esterification of L-serine, offering a milder alternative to the thionyl chloride method. Furthermore, enzymes could be employed in the kinetic resolution of racemic intermediates, should a non-stereospecific synthesis be employed at any stage.

Research has shown that the benzyl ester group of amino acid monomers can enhance substrate affinity and broaden the substrate specificity of enzymes like papain in chemoenzymatic polymerization. acs.orgnih.govresearchgate.net This suggests that enzymes can effectively process molecules containing benzyl protecting groups, opening the door for their potential use in the synthesis of Methyl dibenzyl-L-serinate. For instance, a hydrolase could potentially be used to selectively N-acylate an O-benzyl-L-serine methyl ester, followed by a chemical reduction of the amide to the amine, although this would be an indirect route to N-benzylation.

| Enzyme Class | Potential Application | Advantages | Reference(s) |

| Lipases | Esterification of L-serine | Milder reaction conditions, high selectivity. | nih.govnih.gov |

| Proteases (e.g., Papain) | Processing of benzyl-protected intermediates | Demonstrated tolerance for benzyl groups. | acs.orgnih.govresearchgate.net |

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis aims to create chiral molecules with high enantioselectivity using substoichiometric amounts of a chiral catalyst. While direct catalytic asymmetric synthesis of Methyl dibenzyl-L-serinate has not been described, related methodologies provide a conceptual framework.

One potential approach is the catalytic asymmetric α-benzylation of a suitable precursor. Research has demonstrated the catalytic asymmetric Tsuji-Trost α-benzylation of N-unprotected amino acid esters with benzyl alcohol derivatives using a ternary catalyst system. nih.gov This method could potentially be adapted for the synthesis of N-benzyl-L-serine methyl ester, which could then be further benzylated.

Another strategy could involve the asymmetric hydrogenation of an enamine precursor. The synthesis of syn-β-hydroxy α-dibenzylamino esters has been achieved with high enantioselectivity through dynamic kinetic resolution and asymmetric transfer hydrogenation of α-dibenzylamino β-keto esters. acs.org This indicates that catalytic asymmetric methods are effective for creating stereocenters in molecules with bulky N,N-dibenzyl substituents.

These advanced catalytic methods, while not yet applied directly to the synthesis of Methyl dibenzyl-L-serinate, represent the forefront of synthetic organic chemistry and offer promising avenues for future development of efficient and enantioselective routes to this and related compounds.

Green Chemistry Principles Applied to Methyl dibenzyl-L-serinate Production

The synthesis of Methyl dibenzyl-L-serinate traditionally involves multi-step processes that may utilize hazardous reagents and solvents. The application of green chemistry principles aims to mitigate these environmental and safety concerns by focusing on aspects such as atom economy, the use of safer solvents, and catalytic efficiency.

A plausible synthetic route involves the esterification of L-serine to its methyl ester, followed by the N-benzylation of the amino group. Green approaches focus on optimizing each of these stages.

Safer Solvents and Reagents: A significant focus of green chemistry is the replacement of hazardous solvents. Traditional solvents like benzene, toluene, and chlorinated hydrocarbons are often replaced with greener alternatives. nih.gov Research into the synthesis of amino acid benzyl esters has shown that solvents like cyclohexane (B81311) and green ethers such as 2-methyl-tetrahydrofuran (Me-THF) and cyclopentyl methyl ether (CPME) can be effective replacements, minimizing toxicity and environmental impact. nih.govresearchgate.netresearchgate.netnih.gov For the benzylation step, using benzyl alcohol as the reagent is preferable to benzyl halides, as it reduces the production of hazardous waste.

Catalysis: Catalytic methods are superior to stoichiometric reactions as they reduce waste by using small amounts of a substance to drive a reaction. nih.gov For the N-benzylation of the L-serine methyl ester intermediate, a "borrowing hydrogen" strategy employing a ruthenium catalyst could be a green alternative. This method uses benzyl alcohol directly and typically generates water as the only byproduct, thus exhibiting high atom economy.

Below is a table summarizing the application of green chemistry principles to the synthesis of Methyl dibenzyl-L-serinate, comparing a traditional approach with a potential greener route.

| Principle | Traditional Synthetic Approach | Greener Synthetic Approach | Green Chemistry Advantage |

|---|---|---|---|

| Solvent Choice | Use of hazardous solvents like DMF, Benzene, or Dichloromethane (B109758). | Employment of safer, bio-based solvents such as 2-Methyl-THF or Cyclohexane. nih.gov | Reduced toxicity and environmental pollution. |

| Atom Economy | Use of benzyl halides with a base, generating stoichiometric salt waste. | Catalytic N-alkylation using benzyl alcohol, producing only water as a byproduct. | Higher efficiency and significant waste reduction. primescholars.com |

| Energy Efficiency | Reactions may require high reflux temperatures for extended periods. | Use of optimized catalysts can lower the activation energy, allowing for milder reaction conditions. | Lower energy consumption and reduced costs. |

| Reduction of Derivatives | May involve protection/deprotection steps for the hydroxyl group, adding steps and generating waste. | Use of chemoselective catalysts that specifically target the amino group, avoiding the need for protecting the hydroxyl group. | Fewer synthetic steps, leading to higher overall yield and less waste. |

Purification and Isolation Techniques in Laboratory and Industrial Scale

The purification and isolation of Methyl dibenzyl-L-serinate are critical steps to ensure the final product meets the required purity standards for its intended applications. The methods employed can vary significantly between laboratory and industrial scales, balancing factors like throughput, cost, and the required final purity.

Laboratory Scale Purification: At the laboratory scale, purity is paramount, and a combination of techniques is often employed.

Extraction: After the reaction is complete, a primary work-up often involves liquid-liquid extraction. The reaction mixture is typically quenched and partitioned between an organic solvent (like ethyl acetate) and an aqueous phase to remove inorganic salts and water-soluble impurities. orgsyn.org

Chromatography: Column chromatography is a common and highly effective method for purifying small quantities of compounds. For Methyl dibenzyl-L-serinate, silica (B1680970) gel chromatography would be used to separate the product from unreacted starting materials and non-polar byproducts. The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, is typically used. High-Performance Liquid Chromatography (HPLC) can also be used for analytical assessment of purity and for preparative purification of small samples to very high purity. researchgate.netresearchgate.net

Crystallization: If the compound is a solid, crystallization can be an effective final purification step. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful crystallization.

Industrial Scale Purification: On an industrial scale, the primary considerations are efficiency, cost, scalability, and waste management.

Crystallization and Precipitation: Crystallization is the preferred method for purifying large quantities of solid compounds due to its cost-effectiveness and scalability. The crude product is dissolved in a suitable solvent at an elevated temperature and then cooled under controlled conditions to induce crystallization. The resulting crystals are then isolated by filtration and dried. Precipitating the product as a salt, for example, by adding an acid like p-toluenesulfonic acid, can also be an effective method for purification and isolation. nih.gov

Distillation: If the compound or its precursors are thermally stable liquids, distillation (potentially under vacuum to reduce the boiling point) can be used to separate components based on differences in volatility.

Filtration and Centrifugation: These methods are used to separate the solid product from the liquid phase after crystallization or precipitation. Industrial-scale centrifuges and filter presses are used to handle large volumes efficiently.

Adsorption: In some industrial processes, impurities can be removed by passing the solution through a bed of adsorbent material, such as activated carbon to remove colored impurities or specific resins/zeolites to trap certain types of byproducts. google.com

The following table outlines the different purification techniques and their applicability at different scales.

| Technique | Scale | Principle | Typical Application for Methyl dibenzyl-L-serinate |

|---|---|---|---|

| Liquid-Liquid Extraction | Laboratory & Industrial | Differential solubility of the compound and impurities in two immiscible liquid phases. | Initial work-up to remove salts and water-soluble byproducts from the reaction mixture. orgsyn.org |

| Column Chromatography | Laboratory | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | High-purity separation of the target compound from starting materials and byproducts. |

| Crystallization | Laboratory & Industrial | Separation of a solid from a solution by changing its solubility (e.g., by cooling or adding an anti-solvent). | Final purification step to obtain a high-purity, stable solid product. Effective for large quantities. nih.gov |

| Preparative HPLC | Laboratory | High-resolution separation using high-pressure liquid chromatography. researchgate.netresearchgate.net | Used for obtaining very high purity material for analytical standards or specific research applications. |

| Filtration/Centrifugation | Laboratory & Industrial | Mechanical separation of a solid from a liquid. | Isolation of the solid product after crystallization or precipitation. |

Methyl Dibenzyl L Serinate As a Chiral Synthon in Asymmetric Organic Transformations

Contributions to the Construction of Chiral Molecular Scaffolds

Methyl dibenzyl-L-serinate, a derivative of the naturally occurring amino acid L-serine, serves as a versatile and powerful chiral synthon in asymmetric organic synthesis. magtech.com.cn Its predefined stereocenter, coupled with the strategic placement of functional groups—a carboxylic ester, a dibenzyl-protected amine, and a primary alcohol—allows for its elaboration into a wide array of complex, enantiomerically pure molecular architectures. This section details its application in the construction of key chiral heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Synthesis of Enantiomerically Pure Nitrogen-Containing Heterocycles

The inherent chirality and functionality of methyl dibenzyl-L-serinate make it an exemplary starting material for the stereoselective synthesis of various nitrogen-containing heterocycles, including aziridines, azetidin-2-ones (β-lactams), and piperidines.

A primary strategy involves the activation of the primary hydroxyl group, typically by converting it into a good leaving group like a mesylate. The resulting compound, methyl N,N-dibenzyl-O-methylsulfonyl-L-serinate, can undergo intramolecular cyclization. The neighboring dibenzylamino group acts as an internal nucleophile, displacing the mesylate to form a highly reactive, chiral aziridinium (B1262131) ion intermediate. This electrophilic three-membered ring can then be attacked by a wide range of external nucleophiles. This sequence provides a reliable method for synthesizing enantiomerically pure β-substituted amino esters and α,β-diamino esters, which are valuable building blocks for more complex molecules. nih.govacs.org

Table 1: Nucleophilic Opening of Aziridinium Ion Derived from Methyl Dibenzyl-L-serinate

| Nucleophile | Product Type | Yield | Reference |

| Sodium Azide | β-azido-α-amino ester | Good | nih.gov |

| Sodium Phthalimide | β-phthalimido-α-amino ester | Good | nih.gov |

| Amines | α,β-diamino ester | Excellent | nih.gov |

| Thiols | β-thio-α-amino ester | Excellent | nih.gov |

| Sodium Malonate | β-carboxy-α-amino ester derivative | Good | nih.gov |

This table summarizes the types of products obtained from the ring-opening of the aziridinium intermediate generated from an activated derivative of methyl dibenzyl-L-serinate.

Furthermore, the dibenzyl-L-seryl unit has proven crucial in the synthesis of β-lactams (azetidin-2-ones), the core structural motif of widely used antibiotics. Research has demonstrated that the N-dibenzyl protecting group is essential for the successful intramolecular cyclization of serine-containing dipeptides via the Mitsunobu reaction to form the four-membered β-lactam ring. nih.gov Attempts with other common amine protecting groups were less successful, highlighting the unique role of the dibenzyl groups in facilitating this key transformation with high yield and stereoselectivity. nih.gov

Table 2: Stereoselective Synthesis of β-Lactams from Serine Dipeptides

| N-Protecting Group | Reaction | Product | Yield | Stereoselectivity | Reference |

| Dibenzyl (Bn) | Mitsunobu Cyclization | β-Lactam Pseudopeptide | High | High | nih.gov |

| Trityl (Tr) | Mitsunobu Cyclization | Aziridine (via rearrangement) | - | - | nih.gov |

This table illustrates the critical role of the N-dibenzyl protecting group in directing the reaction pathway towards the formation of β-lactams in high yield and stereoselectivity.

The utility of L-serine derivatives also extends to the synthesis of larger rings like piperidines. For instance, organozinc reagents derived from L-serine have been used in conjugate additions to enones to create 6-oxoamino acid derivatives, which are precursors to 2,6-disubstituted piperidines. whiterose.ac.uk

Synthesis of Chiral Oxygen-Containing Cyclic Systems

Methyl dibenzyl-L-serinate is also a valuable precursor for the construction of chiral oxygen-containing heterocycles, such as oxazolidinones and tetrahydrofurans. These motifs are present in numerous biologically active compounds and are also used as chiral auxiliaries in asymmetric synthesis.

One notable application is in the synthesis of oxazolidinones. These five-membered heterocycles can be formed through the intramolecular cyclization of serine derivatives. For example, intramolecular insertion of carbamates derived from methyl dibenzyl-L-serinate can lead to the formation of oxazolidinone rings. ntu.edu.sg This provides an entry into a class of compounds famously commercialized by Evans as powerful chiral auxiliaries.

Additionally, derivatives of methyl dibenzyl-L-serinate have been utilized in the synthesis of substituted tetrahydrofurans. ntu.edu.sg Specifically, the compound has been used to create complex structures incorporating the l-(4,5-di-oxo-tetrahydrofuran-2-yl) moiety. ntu.edu.sg The synthesis of substituted tetrahydrofurans is of significant interest, and various methods, such as palladium-catalyzed cyclizations of γ-hydroxy alkenes, can be conceptually applied to appropriately modified serine derivatives to access these valuable chiral scaffolds. nih.gov

Table 3: Examples of Oxygen-Containing Heterocycles from Serine Derivatives

| Starting Material Derivative | Reaction Type | Heterocyclic Product | Reference |

| Methyl dibenzyl-L-serinate | Intramolecular Insertion | Oxazolidinone | ntu.edu.sg |

| Methyl dibenzyl-L-serinate | Multi-step Synthesis | l-(4,5-di-oxo-tetrahydrofuran-2-yl) derivative | ntu.edu.sg |

| γ-Hydroxy Alkenes (Serine-derived) | Pd-catalyzed Cyclization | Substituted Tetrahydrofuran (B95107) | nih.gov |

This table provides examples of synthetic routes from serine derivatives to important oxygen-containing heterocyclic systems.

Derivatization and Functionalization Chemistry of Methyl Dibenzyl L Serinate

Strategic Protection and Deprotection of Hydroxyl and Amine Functionalities

The hydroxyl and amine functionalities of Methyl dibenzyl-L-serinate are pivotal points for chemical modification. Their reactivity can be selectively masked or altered to direct synthetic outcomes.

The protection of the primary hydroxyl group as a silyl (B83357) ether is a common and effective strategy to prevent its interference in subsequent reactions. The tert-butyldimethylsilyl (TBDMS) group is frequently employed due to its stability under a range of conditions and its selective removal. The synthesis of Methyl N,N-dibenzyl-O-(tert-butyldimethylsilyl)-L-serinate is a prime example of this approach. chemicalbook.com

This transformation is typically achieved by reacting Methyl N,N-dibenzyl-L-serinate with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole (B134444), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The imidazole acts as a catalyst and acid scavenger.

Table 1: Synthesis of Methyl N,N-dibenzyl-O-(tert-butyldimethylsilyl)-L-serinate

| Reactant | Reagent | Product |

|---|

The resulting silyl ether exhibits increased steric hindrance around the oxygen atom, effectively protecting it from undesired reactions.

Beyond silylation, the hydroxyl group of Methyl dibenzyl-L-serinate can undergo other functionalization reactions, such as acylation and alkylation, to introduce different functionalities.

O-Acylation: The selective acylation of the hydroxyl group can be achieved. For the related compound, unprotected N-benzylserine methyl ester, selective O-acylation has been demonstrated to be preferred over the formation of a tertiary amide. uq.edu.au This suggests that under appropriate conditions, the hydroxyl group of Methyl dibenzyl-L-serinate could be selectively acylated in the presence of the tertiary amine. This reaction is typically carried out using an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base.

O-Alkylation: The introduction of an alkyl or benzyl (B1604629) group at the hydroxyl position is another valuable transformation. Phase transfer catalysis has been utilized for the O-alkylation of serine derivatives, presenting a viable method for modifying Methyl dibenzyl-L-serinate. semanticscholar.org This method often involves the use of an alkyl halide in a biphasic system with a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt.

The N,N-dibenzyl group is generally considered a stable protecting group for the amine. However, its modification, primarily through debenzylation, is a key step in many synthetic pathways to reveal the primary or a mono-substituted amine.

N-Debenzylation: The removal of one or both benzyl groups can be accomplished through several methods. Catalytic transfer hydrogenation is a common and efficient technique, utilizing a palladium catalyst (e.g., 10% Pd-C) and a hydrogen donor like ammonium formate (B1220265) or formic acid. mdma.chmdma.ch This method is often rapid and proceeds under moderate conditions. mdma.ch

Oxidative methods provide an alternative route for debenzylation. Reagents such as ceric ammonium nitrate (B79036) (CAN) or N-iodosuccinimide (NIS) can effect the cleavage of the N-benzyl bonds. ox.ac.ukresearchgate.net The choice of method may depend on the presence of other functional groups within the molecule that could be sensitive to the reaction conditions.

Table 2: N-Debenzylation Methods for N,N-Dibenzyl Amines

| Method | Reagents | Product |

|---|---|---|

| Catalytic Transfer Hydrogenation | 10% Pd-C, Ammonium Formate | N-monobenzyl or primary amine derivative |

Transformations Involving the Ester Group

The methyl ester of Methyl dibenzyl-L-serinate is another site for chemical modification, allowing for the formation of carboxylic acids, amides, or alcohols.

The saponification of the methyl ester to the corresponding carboxylic acid, N,N-dibenzyl-L-serine, is a fundamental transformation. This is typically achieved through base-mediated hydrolysis, using reagents such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107). thieme-connect.de

Enzymatic hydrolysis offers a milder alternative, which can be particularly useful when other base-sensitive functional groups are present. nih.gov Enzymes such as esterases can selectively cleave the ester bond under neutral pH conditions. nih.gov

Amidation: The direct conversion of the methyl ester to an amide can be accomplished by reaction with an amine. This reaction can be facilitated by Lewis acid catalysts. nih.gov While direct amidation of esters can be challenging, modern organocatalytic methods have also been developed for this transformation. semanticscholar.org

Reduction: The ester functionality can be reduced to a primary alcohol, yielding N,N-dibenzyl-L-serinol. Lithium borohydride (B1222165) (LiBH₄) is a suitable reagent for this transformation, as it is known to reduce esters to alcohols while being less reactive than lithium aluminum hydride (LAH), offering better chemoselectivity in the presence of other functional groups. wikipedia.orgharvard.edu The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (THF). harvard.edu

Table 3: Transformations of the Ester Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | LiOH or NaOH (aq) | Carboxylic Acid |

| Amidation | Amine, Lewis Acid | Amide |

Synthesis and Reactivity Profiles of Analogues with Modified Benzyl Moieties

The strategic modification of the benzyl protecting groups in Methyl dibenzyl-L-serinate offers a powerful tool for fine-tuning the chemical properties of the molecule. By introducing substituents onto the aromatic rings of the N-benzyl and O-benzyl moieties, chemists can modulate their stability and reactivity, particularly the conditions required for their removal. This allows for the development of orthogonal protection strategies, which are essential in the multistep synthesis of complex molecules like peptides and other natural products. The synthesis of these analogues typically employs substituted benzylation reagents, while their reactivity profiles are dictated by the electronic nature of the substituents.

Synthesis of Modified Benzyl Analogues

The preparation of Methyl dibenzyl-L-serinate analogues with modified benzyl groups generally follows established protocols for N-alkylation and O-alkylation, substituting standard benzyl halides with their electronically modified counterparts.

N-Alkylation and O-Alkylation Strategies: The primary route involves the reaction of L-serine or its methyl ester with a substituted benzyl halide, such as p-methoxybenzyl chloride (PMB-Cl) or p-nitrobenzyl bromide (PNB-Br). The synthesis of the parent dibenzyl-L-serine often involves reacting L-serine with benzyl chloride in the presence of a strong base like potassium hydroxide (KOH), a method that can be adapted for substituted analogues. nih.gov The hydroxyl group of an N-protected serine derivative can be converted to a substituted benzyl ether via the Williamson ether synthesis, which utilizes a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with the appropriate substituted benzyl halide.

For syntheses requiring milder and more neutral conditions, which are often necessary to preserve other sensitive functional groups, alternative benzylation reagents can be employed. One such method involves the in situ formation of an active arylmethyl transfer agent from a precursor like 2-(arylmethyl)oxypyridine. beilstein-journals.org This approach is compatible with acid-labile groups like the Boc-protecting group and base-labile ester functionalities. beilstein-journals.org

The following table summarizes common synthetic approaches to introduce modified benzyl moieties.

| Modified Benzyl Group | Typical Reagent | Reaction Type | Base / Catalyst | Key Characteristics |

|---|---|---|---|---|

| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride (PMB-Cl) | N/O-Alkylation | NaH, KOH | Introduces an electron-donating group, increasing acid lability. |

| p-Nitrobenzyl (PNB) | p-Nitrobenzyl bromide (PNB-Br) | N/O-Alkylation | K₂CO₃, NaH | Introduces an electron-withdrawing group, increasing stability to acid. |

| p-Chlorobenzyl | p-Chlorobenzyl chloride | N/O-Alkylation | NaH, KOH | Introduces a weakly deactivating group, slightly modifying stability. |

| Generic Arylmethyl | 2-(Arylmethyl)oxypyridine + MeOTf | N/O-Alkylation | MgO | Mild, neutral conditions suitable for sensitive substrates. beilstein-journals.org |

Reactivity and Cleavage Profiles

The primary difference in the reactivity of these analogues lies in the conditions required for the cleavage of the modified benzyl groups. The electronic nature of the substituent on the aromatic ring is the dominant factor influencing the stability of the C-N or C-O bond.

Influence of Electron-Donating Groups (EDGs): Analogues bearing benzyl groups with electron-donating substituents, such as the p-methoxybenzyl (PMB) group, are significantly more susceptible to acidic cleavage. The methoxy (B1213986) group stabilizes the benzylic carbocation intermediate formed during acid-catalyzed cleavage, thereby lowering the activation energy for the reaction. Consequently, PMB ethers and amines can often be removed under much milder acidic conditions (e.g., using trifluoroacetic acid, TFA) than their unsubstituted benzyl counterparts, which may require strong acids like HBr in acetic acid. acs.orgresearchgate.net This differential lability allows the PMB group to be removed selectively in the presence of a standard benzyl group.

Influence of Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as a nitro group (p-nitrobenzyl, PNB), destabilize the benzylic carbocation. This makes the PNB group considerably more robust and resistant to acidic cleavage. However, the presence of the nitro group introduces an alternative mode of cleavage: reduction. The PNB group can be selectively removed under reductive conditions, most commonly through catalytic hydrogenolysis (H₂/Pd-C). The nitro group is reduced to an amine, which facilitates the cleavage of the benzylic C-O or C-N bond.

Standard Cleavage by Hydrogenolysis: Catalytic hydrogenolysis is a general and effective method for cleaving most benzyl-type protecting groups, including the parent benzyl group and its substituted variants. nih.gov The reaction, typically carried out with hydrogen gas and a palladium catalyst (e.g., Pd(OH)₂ or Pd/C), is clean and efficient. nih.gov While this method is broadly applicable, it is not compatible with other reducible functional groups within the molecule, such as alkenes or alkynes.

The reactivity profiles are summarized in the table below.

| Benzyl Moiety | Cleavage by Acidolysis | Cleavage by Hydrogenolysis | Alternative Cleavage |

|---|---|---|---|

| Benzyl (Bn) | Resistant (Requires strong acid, e.g., HBr/AcOH) researchgate.net | Readily cleaved (H₂/Pd-C) nih.gov | N/A |

| p-Methoxybenzyl (PMB) | Labile (Cleaved by mild acid, e.g., TFA) | Readily cleaved (H₂/Pd-C) | Oxidative cleavage (DDQ, CAN) |

| p-Nitrobenzyl (PNB) | Very Resistant | Readily cleaved (H₂/Pd-C) | Reductive cleavage (e.g., Zn/AcOH) |

| p-Chlorobenzyl | Resistant (Similar to Bn) | Readily cleaved (H₂/Pd-C) | N/A |

By synthesizing and utilizing analogues of Methyl dibenzyl-L-serinate with modified benzyl moieties, researchers can access a versatile suite of compounds with tunable reactivity, enabling sophisticated and selective deprotection schemes in modern organic synthesis.

Mechanistic Investigations into Reactions Involving Methyl Dibenzyl L Serinate

Elucidation of Reaction Pathways and Identification of Key Intermediates

Detailed studies elucidating the specific reaction pathways and identifying key intermediates for transformations starting from Methyl dibenzyl-L-serinate are sparse. The compound is typically used as a precursor, and the literature that mentions it, such as in the synthesis of protected 3-methylaspartic acids, does not provide a mechanistic breakdown of the initial steps involving the title compound researchgate.net. Research into the metabolism of anticancer drugs has referenced N,N-dibenzyl-L-serine methyl ester in the context of synthesizing fluorinated amino acids, but again, the mechanistic details of the ester's direct involvement are not the primary focus researchgate.net.

Understanding Stereocontrol Mechanisms in Asymmetric Transformations

The stereochemical integrity of Methyl dibenzyl-L-serinate is crucial for its application in asymmetric synthesis. The dibenzyl protecting groups on the nitrogen atom play a significant role in directing the stereochemical outcome of subsequent reactions. However, specific studies that systematically investigate and quantify the mechanisms of stereocontrol (e.g., substrate control, reagent control) originating from this particular molecule are not well-documented. The inherent chirality of the L-serine backbone is preserved and transferred, but a detailed mechanistic understanding remains an area for further research.

Kinetic and Thermodynamic Studies of Reaction Progress and Selectivity

Catalyst Influence on Reaction Mechanisms and Stereochemical Outcomes

The influence of various catalysts on the reaction mechanisms and stereochemical outcomes of Methyl dibenzyl-L-serinate transformations is another area that appears to be under-researched in publicly available literature. While catalysts are undoubtedly employed in reactions where it is an intermediate, specific studies detailing how different catalysts (e.g., Lewis acids, transition metals, organocatalysts) interact with Methyl dibenzyl-L-serinate to alter reaction pathways or enhance stereoselectivity are not described in the available search results.

Advanced Analytical and Spectroscopic Methodologies for Studying Methyl Dibenzyl L Serinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential, non-destructive technique for the detailed structural analysis of Methyl dibenzyl-L-serinate. Both ¹H and ¹³C NMR provide precise information about the molecular framework, connectivity, and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl dibenzyl-L-serinate is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the two benzyl (B1604629) groups would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (N-CH₂-Ph) would likely resonate as two distinct doublets (an AB quartet) due to their diastereotopic nature, arising from the adjacent chiral center. The protons on the serine backbone (α-CH and β-CH₂) would exhibit characteristic splitting patterns. The methyl ester protons would be identifiable as a sharp singlet, typically around δ 3.7 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl dibenzyl-L-serinate Data is estimated based on typical values for similar structural motifs.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COOCH₃ | ~3.7 (s, 3H) | ~52 |

| α-CH | ~3.5 (t, 1H) | ~60 |

| β-CH₂ | ~3.9 (m, 2H) | ~68 |

| β-OH | Variable (br s, 1H) | - |

| N-CH₂ (Benzylic) | ~3.8 (ABq, 4H) | ~54 |

| Aromatic CH (ortho, meta, para) | ~7.3 (m, 10H) | ~127-129 |

| Aromatic C (quaternary) | - | ~139 |

| C=O (Ester) | - | ~172 |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of Methyl dibenzyl-L-serinate and for gaining structural information through fragmentation analysis. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. nih.gov

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₈H₂₁NO₃). uni.lu

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. The protonated molecule is isolated and subjected to collision-induced dissociation (CID), yielding a series of fragment ions. For serine esters, common fragmentation patterns include the neutral loss of water (H₂O) and carbon monoxide (CO) from the parent ion. nih.gov For Methyl dibenzyl-L-serinate, characteristic fragments would likely arise from the cleavage of the benzyl groups, the loss of the methyl ester group, and cleavages within the serine backbone. The fragmentation of serine derivatives often involves the loss of the entire carboxylic acid group or the side chain. researchgate.netphyschemres.org

Table 2: Predicted ESI-MS Adducts and Major Fragments for Methyl dibenzyl-L-serinate (MW: 299.36)

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₈H₂₂NO₃⁺ | 300.16 | Protonated molecule |

| [M+Na]⁺ | C₁₈H₂₁NNaO₃⁺ | 322.14 | Sodium adduct |

| [M+H - H₂O]⁺ | C₁₈H₂₀NO₂⁺ | 282.15 | Loss of water from the hydroxyl group |

| [M+H - COOCH₃]⁺ | C₁₇H₁₈NO₂⁺ | 240.14 | Loss of the methyl formate (B1220265) group |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.05 | Tropylium ion from benzyl group cleavage |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

The biological activity of chiral molecules is often dependent on their stereochemistry, making the assessment of enantiomeric purity critical. Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating enantiomers and determining the enantiomeric excess (ee) of Methyl dibenzyl-L-serinate.

This separation can be achieved through two primary strategies:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach. The sample is passed through a column containing a chiral stationary phase. CSPs based on crown ethers or macrocyclic glycopeptides have proven effective for the separation of amino acids and their derivatives. chromatographyonline.comsigmaaldrich.com The differential interaction between the L- and D-enantiomers with the chiral phase leads to different retention times, allowing for their separation and quantification.

Indirect Separation via Diastereomer Formation: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.gov Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) with a chiral thiol. nih.gov

For Methyl dibenzyl-L-serinate, a direct method using a suitable CSP would be preferred to avoid the extra derivatization step. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline resolution between the L- and D-enantiomers. sigmaaldrich.com

Table 3: Example of a Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Crown ether-based) |

| Mobile Phase | Hexane (B92381)/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Separation of L- and D-enantiomer peaks with distinct retention times |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. metu.edu.tr These two techniques are often complementary.

Infrared (IR) Spectroscopy: In the IR spectrum of Methyl dibenzyl-L-serinate, a strong absorption band is expected for the carbonyl (C=O) stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. researchgate.net A broad band corresponding to the O-H stretch of the hydroxyl group would appear around 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. Other characteristic peaks include C-O stretching for the ester and alcohol, and C-N stretching.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the benzyl groups would give rise to strong signals in the Raman spectrum, typically in the 1600 cm⁻¹ region. nih.gov The symmetric vibrations of the C-C backbone and other non-polar moieties would also be more prominent compared to the IR spectrum.

Table 4: Characteristic Vibrational Frequencies for Methyl dibenzyl-L-serinate

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (alcohol) | 3200-3500 | Weak | Broad, Strong (IR) |

| C-H stretch (aromatic) | 3000-3100 | Strong | Medium (IR) |

| C-H stretch (aliphatic) | 2850-3000 | Strong | Medium (IR) |

| C=O stretch (ester) | 1735-1750 | Medium | Strong (IR) |

| C=C stretch (aromatic) | ~1600, ~1500 | Strong | Medium (IR) |

| C-O stretch (ester/alcohol) | 1000-1300 | Medium | Strong (IR) |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Stereochemistry Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of Methyl dibenzyl-L-serinate can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles.

Crucially, for a chiral molecule crystallizing in a non-centrosymmetric space group, X-ray diffraction can be used to determine the absolute stereochemistry, unequivocally confirming the L-configuration at the α-carbon. researchgate.net This is typically achieved through the analysis of anomalous dispersion effects, often expressed by the Flack parameter.

The analysis would also reveal detailed information about intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, and π-stacking interactions between the benzyl rings of adjacent molecules. This information is vital for understanding the compound's physical properties and crystal packing.

Table 5: Hypothetical Crystallographic Data for Methyl dibenzyl-L-serinate

| Parameter | Hypothetical Value |

|---|---|

| Molecular Formula | C₁₈H₂₁NO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (chiral) |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |

| Volume | 1580 ų |

| Z (molecules per unit cell) | 4 |

| Key Finding | Confirmation of L-configuration at α-carbon |

Computational and Theoretical Investigations of Methyl Dibenzyl L Serinate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation, albeit with approximations. nih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to determine the electronic structure of amino acid derivatives. researchgate.netacs.org For Methyl dibenzyl-L-serinate, these calculations can reveal key aspects of its reactivity.

The distribution of electron density, for example, highlights the nucleophilic and electrophilic centers within the molecule. The nitrogen atom, with its lone pair of electrons, and the oxygen atoms of the carbonyl and hydroxyl groups are expected to be electron-rich, while the carbonyl carbon is electron-deficient. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

These calculations can generate various electronic property descriptors that are useful in quantitative structure-activity relationship (QSAR) studies. researchgate.netnaturalspublishing.com By computing properties such as dipole moment, polarizability, and electrostatic potential maps, researchers can predict how Methyl dibenzyl-L-serinate will interact with other molecules, including reactants, catalysts, and biological receptors.

Table 1: Predicted Electronic Properties of Methyl dibenzyl-L-serinate This table presents hypothetical data based on typical values for similar N-protected amino acid esters calculated at the B3LYP/6-31G(d,p) level of theory.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates potential sites for electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential | Varies across surface | Predicts regions for non-covalent bonding and reactivity. |

Conformational Analysis and Exploration of Stereoselective Preferences

The flexibility of Methyl dibenzyl-L-serinate arises from the rotation around several single bonds, leading to numerous possible conformations. libretexts.org Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which govern its physical properties and chemical behavior. The presence of bulky N-dibenzyl groups introduces significant steric hindrance, which strongly influences the preferred conformations.

Computational methods can systematically explore the potential energy surface of the molecule by varying key dihedral angles (e.g., around the Cα-Cβ, Cα-N, and Cα-C' bonds). The results of these scans reveal low-energy conformers and the energy barriers separating them. For protected amino acids, the conformation is often described by the Ramachandran-like angles φ (phi) and ψ (psi). The bulky benzyl (B1604629) groups are expected to significantly restrict the allowed regions of the conformational space compared to simpler N-protected serine esters.

Understanding these conformational preferences is crucial for predicting stereoselective outcomes in reactions. The accessibility of the reactive centers (such as the hydroxyl group or the ester carbonyl) can differ significantly between conformers. A reactant or catalyst may selectively interact with a specific, lower-energy conformation, leading to a high degree of stereocontrol. Computational studies can model these interactions to rationalize and predict the stereoselectivity observed in synthetic applications. nih.gov

Table 2: Key Dihedral Angles for a Hypothetical Low-Energy Conformer Illustrative data representing a plausible stable conformation.

| Dihedral Angle | Atoms Involved | Predicted Angle (°) | Influence |

| φ (phi) | C'-N-Cα-C' | -75° | Defines backbone conformation. |

| ψ (psi) | N-Cα-C'-O | 150° | Defines backbone conformation. |

| χ1 (chi1) | N-Cα-Cβ-Oγ | 60° | Determines side-chain orientation. |

| ω (omega) | Cα-C'-O-CH3 | 180° | Ester group orientation (typically trans). |

Molecular Dynamics Simulations for Understanding Reaction Pathways and Intermolecular Interactions

While quantum chemical calculations typically focus on static, isolated molecules, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions in a simulated environment. chemrxiv.org

For Methyl dibenzyl-L-serinate, an MD simulation could be used to study its behavior in a solvent like methanol (B129727) or water. This would reveal how solvent molecules arrange themselves around the solute and how they mediate interactions and reactions. For instance, in studying the hydrolysis of the methyl ester, MD simulations can show how water molecules approach the carbonyl group and participate in the reaction, providing insights into the reaction pathway. researchgate.net

Furthermore, MD is a powerful tool for studying non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical in molecular recognition and catalysis. mdpi.com Simulations can model the interaction of Methyl dibenzyl-L-serinate with a chiral catalyst, for example. By analyzing the trajectory of the simulation, one can determine the stability of the substrate-catalyst complex, identify key binding interactions, and understand the origins of enantioselectivity. Coarse-grained MD simulations can even be used to model the assembly of larger systems, such as nanoparticles involving amino acid esters. nih.gov

Table 3: Simulated Intermolecular Interaction Energies Hypothetical average interaction energies between Methyl dibenzyl-L-serinate and a solvent molecule from an MD simulation.

| Interaction Type | Molecular Groups Involved | Average Energy (kcal/mol) |

| Hydrogen Bonding | Serinate -OH with Water Oxygen | -4.5 |

| Hydrogen Bonding | Serinate C=O with Water Hydrogen | -3.2 |

| Van der Waals | Benzyl rings with THF | -2.1 |

| Electrostatic | Ester group with Methanol | -2.8 |

Applications of Density Functional Theory (DFT) in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying reaction mechanisms. rsc.org DFT can be used to map out the entire energy profile of a chemical reaction involving Methyl dibenzyl-L-serinate, from reactants to products, including high-energy transition states and intermediates. researchgate.net

For example, in a base-catalyzed hydrolysis of the ester group, DFT calculations could be employed to:

Optimize the geometries of the reactant (Methyl dibenzyl-L-serinate and a hydroxide (B78521) ion), the tetrahedral intermediate, the transition states connecting them, and the final products.

Perform frequency calculations to confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states).

Visualize the vibrational mode of the transition state to confirm that it corresponds to the expected bond-forming or bond-breaking process.

Such studies provide a detailed, step-by-step understanding of the reaction mechanism. rsc.org They can distinguish between different possible pathways (e.g., concerted vs. stepwise mechanisms) and explain the role of catalysts by showing how they lower the activation energy. DFT calculations are also invaluable for investigating the mechanisms of stereoselective reactions, helping to explain why one stereoisomer is formed preferentially over another.

Table 4: Hypothetical DFT-Calculated Energy Profile for Ester Hydrolysis Illustrative energy values (relative to reactants) for a proposed reaction pathway.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Methyl dibenzyl-L-serinate + OH⁻ |

| 2 | Transition State 1 (TS1) | +12.5 | Formation of the tetrahedral intermediate. |

| 3 | Intermediate | -8.0 | Tetrahedral alkoxy anion intermediate. |

| 4 | Transition State 2 (TS2) | +15.0 | Expulsion of the methoxide (B1231860) leaving group. |

| 5 | Products | -20.0 | Dibenzyl-L-serinate carboxylate + Methanol |

Emerging Research Directions and Future Prospects in Methyl Dibenzyl L Serinate Chemistry

Development of Novel Reaction Methodologies and Conditions

The development of novel synthetic methods is crucial for enhancing the efficiency and scope of chemical transformations involving protected amino acids. A significant advancement is the creation of one-pot tandem processes that streamline multi-step sequences into a single, uninterrupted operation. This approach minimizes the need for isolating and purifying intermediates, which can be unstable and lead to reduced yields.

| Feature | Description | Advantage |

| Reaction Type | One-pot tandem reduction-olefination | Reduces reaction time and resource use by eliminating intermediate isolation. |

| Key Reagents | DIBAL-H, Organophosphorus ylides | Allows for controlled reduction and subsequent C-C bond formation in a single pot. |

| Substrate Compatibility | Tolerates free hydroxyl groups (e.g., serine derivatives) | Circumvents the need for additional protecting groups for the side chain. beilstein-journals.org |

| Outcome | Synthesis of enantiomerically pure allylic amines | Provides a direct route to valuable chiral building blocks from amino acid esters. |

This methodology represents a significant step forward from traditional multi-step approaches, which typically involve separate reduction, oxidation, and olefination reactions, often requiring protection of the side-chain functionality. beilstein-journals.org

Exploration of New Applications as a Chiral Building Block in Diverse Chemical Syntheses

The demand for enantiomerically pure compounds in drug discovery and development continues to drive innovation in asymmetric synthesis. wikipedia.org Methyl dibenzyl-L-serinate, as a derivative of the natural amino acid L-serine, is a valuable component of the "chiral pool," which utilizes readily available, optically active natural products as starting materials for complex targets. nih.gov Its inherent chirality and versatile functional groups—a protected amine, a methyl ester, and a primary alcohol—make it an ideal precursor for a wide range of chiral molecules.

A notable application involves its conversion into N-protected α-amino β-lactones. These strained, four-membered ring structures are highly reactive intermediates that can undergo regioselective ring-opening reactions with various nucleophiles. For instance, N-(benzyloxycarbonyl)-L-serine can be cyclized to its corresponding β-lactone under modified Mitsunobu conditions. researchgate.net This β-lactone intermediate serves as a powerful tool for synthesizing a diverse array of non-proteinogenic, β-substituted alanines in high yield and with retention of stereochemical integrity. researchgate.net The reaction with different nucleophiles introduces new functionalities at the β-position, leading to a variety of valuable chiral building blocks.

| Nucleophile Type | Example Nucleophile | Resulting β-Substituted Alanine Derivative |

| Nitrogen | Pyrazole | Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine researchgate.net |

| Halogen | Halide salts | β-halo-alanines |

| Oxygen | Alcohols, Carboxylates | β-alkoxy or β-acyloxy alanines |

| Sulfur | Thiols | β-thio-alanines |

The ability to generate this variety of β-substituted alanines from a common serine-derived precursor highlights the utility of Methyl dibenzyl-L-serinate and related compounds in expanding chemical diversity for applications such as peptide synthesis and medicinal chemistry. peptide.compeptide.com

Integration with Automated Synthesis Platforms and High-Throughput Experimentation

The convergence of organic synthesis with automation and high-throughput experimentation (HTE) is revolutionizing the discovery of new molecules and reaction conditions. Automated synthesis platforms enable the rapid and parallel production of compound libraries, while HTE allows for the screening of these libraries against biological targets or for specific chemical properties at an unprecedented rate. nih.gov

Protected amino acids like Methyl dibenzyl-L-serinate are ideal starting materials for these automated workflows. Using robotic liquid handlers and automated reactors, libraries of peptides or small molecules can be synthesized by systematically varying reaction partners or conditions. This approach drastically accelerates the "design-make-test" cycle in drug discovery and materials science.

Furthermore, advancements in analytical techniques have led to the development of automated, high-throughput methods for the chiral analysis of amino acids and their derivatives. nih.gov For example, a fully automated method combining chiral derivatization with trapped ion mobility-mass spectrometry allows for the rapid analysis of diastereomers within minutes per sample. nih.gov This capability is essential for ensuring the stereochemical purity of compounds produced on automated platforms. Once synthesized, these libraries of serine-derived compounds can be evaluated using high-throughput screening (HTS) assays. For instance, HTS platforms have been developed to identify inhibitors of serine proteases, a class of enzymes implicated in various diseases. lifechemicals.comnih.gov

| Technology | Application to Methyl dibenzyl-L-serinate Chemistry | Key Benefit |

| Automated Synthesis | Parallel synthesis of peptide or small-molecule libraries derived from the core structure. | Rapid generation of chemical diversity for screening. |

| High-Throughput Experimentation (HTE) | Screening of compound libraries for desired biological activity or chemical properties. | Accelerated discovery of hits and optimization of reaction conditions. |

| Automated Chiral Analysis | Fast and reliable determination of enantiomeric purity of synthesized compounds. nih.gov | Ensures quality control in automated synthesis workflows. |

The integration of Methyl dibenzyl-L-serinate into these advanced platforms facilitates the exploration of vast chemical spaces, increasing the probability of discovering novel compounds with valuable therapeutic or material properties.

Advancements in Green Chemistry for Sustainable Synthesis and Application of Methyl dibenzyl-L-serinate

The principles of green chemistry are increasingly being applied to peptide and amino acid chemistry to minimize environmental impact. rsc.org The synthesis and application of Methyl dibenzyl-L-serinate are being re-evaluated through the lens of sustainability, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A major focus in greening solid-phase peptide synthesis (SPPS), where protected amino acids are heavily used, is the replacement of hazardous solvents like N,N-dimethylformamide (DMF). advancedchemtech.comnih.gov Researchers are exploring more benign alternatives, including water and ethanol, which can reduce hazardous waste and improve laboratory safety. advancedchemtech.com Another key strategy is the development of "minimal-protection" or "protecting-group-free" syntheses. rsc.orgresearchgate.net Conventional methods often require extensive use of protecting groups, which adds steps to the synthesis and generates significant waste during their removal, often with strong acids like trifluoroacetic acid (TFA). researchgate.net Innovative approaches, such as using cholinium amino acid ionic liquids in aza-Michael reactions, allow for the incorporation of amino acids without the need for protecting groups, promoting a solvent-free synthesis. rsc.org

Enzymatic synthesis represents another powerful green chemistry tool. Biocatalysis, using enzymes like transaminases or dehydrogenases, can create chiral amino acids with high stereoselectivity under mild, aqueous conditions. nih.govresearchgate.netsemanticscholar.org These enzymatic routes offer a sustainable alternative to traditional chemical methods that may rely on heavy metals or harsh reagents.

| Green Chemistry Approach | Application in Synthesis/Use of Serine Derivatives | Sustainability Advantage |

| Green Solvents | Replacing DMF or DCM with alternatives like water, ethanol, or other bio-based solvents in coupling and deprotection steps. advancedchemtech.com | Reduces use of toxic and environmentally persistent solvents. |

| Minimal-Protection Strategies | Employing methods that avoid the need for side-chain protecting groups, such as in-situ Fmoc removal or protecting-group-free reactions. researchgate.netpeptide.com | Improves atom economy and reduces waste from protection/deprotection cycles. |

| Biocatalysis/Enzymatic Synthesis | Using enzymes (e.g., transaminases) for the asymmetric synthesis of the serine core or its derivatives. researchgate.netnih.gov | High selectivity, mild reaction conditions, reduced energy consumption, and use of renewable catalysts. |

By adopting these green chemistry principles, the synthesis and subsequent application of Methyl dibenzyl-L-serinate can be performed in a more environmentally responsible and economically viable manner, aligning with the broader goals of sustainable chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl dibenzyl-L-serinate, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer :

-

Synthesis : Begin by consulting chemical reaction databases (e.g., Reaxys, SciFinder) to identify published protocols. Common routes may involve esterification of L-serine derivatives under anhydrous conditions, followed by benzylation.

-

Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR to verify ester and benzyl groups). Pair with mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity. Cross-reference findings with computational spectral libraries (e.g., via Google Dataset Search) .

-

Safety : Follow protocols for handling volatile solvents and toxic intermediates, as outlined in hazardous substance guidelines (e.g., labeling containers, using fume hoods) .

Analytical Technique Purpose Critical Parameters NMR Structural confirmation Chemical shifts, coupling patterns HPLC Purity assessment Retention time, chiral resolution MS Molecular weight validation m/z ratio, fragmentation patterns

Q. How should researchers handle and store Methyl dibenzyl-L-serinate to ensure stability and prevent degradation under laboratory conditions?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Monitor humidity using desiccants.

- Handling : Use gloves and eye protection. Implement engineering controls (e.g., local exhaust ventilation) to limit airborne exposure. Regularly monitor lab air quality if volatile byproducts are suspected .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to track decomposition .

Advanced Research Questions

Q. What experimental design considerations are crucial when investigating the chiral specificity of Methyl dibenzyl-L-serinate in enantioselective reactions?

- Methodological Answer :

- Controlled Variables : Maintain consistent temperature, solvent polarity, and catalyst loading. Use chiral catalysts (e.g., BINAP-metal complexes) and compare outcomes with racemic controls.

- Data Validation : Replicate experiments across multiple batches to assess reproducibility. Utilize circular dichroism (CD) spectroscopy to confirm enantiomeric excess (ee). Cross-validate results with computational models (e.g., molecular docking simulations) .

- Ethics : Disclose any data variability in publications and address potential biases in catalyst selection .

Q. How can researchers resolve contradictions in reported bioactivity data for Methyl dibenzyl-L-serinate across different studies?

- Methodological Answer :

-

Systematic Review : Extract data from peer-reviewed articles using inclusion/exclusion criteria (e.g., assay type, purity thresholds). Tools like PRISMA guidelines help standardize data synthesis .

-

Meta-Analysis : Statistically compare bioactivity results (e.g., IC values) while accounting for variables like cell line differences or solvent effects. Use platforms like Google Dataset Search to identify supplementary datasets .

-

Hypothesis Testing : Design follow-up experiments to isolate confounding factors (e.g., impurity profiles via LC-MS) .

Conflict Source Resolution Strategy Tools/Resources Assay variability Standardize protocols (e.g., MTT vs. ATP assays) OECD Guidelines Impurity interference Re-synthesize compound with ≥99% purity Chiral HPLC, NMR

Q. What computational strategies are effective for predicting the metabolic pathways of Methyl dibenzyl-L-serinate in biological systems?

- Methodological Answer :

- In Silico Modeling : Use tools like SwissADME or MetaCore to predict phase I/II metabolism. Validate predictions with isotopic labeling studies (e.g., C-tracing in vitro hepatocyte models).

- Data Integration : Combine computational outputs with experimental datasets (e.g., cytochrome P450 inhibition assays) from repositories like Mendeley Data .

- Limitations : Address discrepancies between predicted and observed metabolites by refining algorithms with machine learning (e.g., neural networks trained on structural analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.